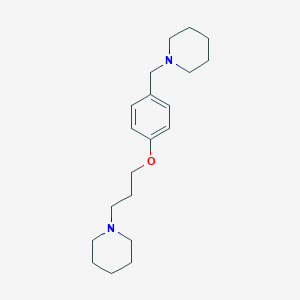

JNJ-5207852

Description

Properties

IUPAC Name |

1-[3-[4-(piperidin-1-ylmethyl)phenoxy]propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O/c1-3-12-21(13-4-1)16-7-17-23-20-10-8-19(9-11-20)18-22-14-5-2-6-15-22/h8-11H,1-7,12-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKHFRNHJULJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377579 | |

| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665761 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

398473-34-2 | |

| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398473-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-5207852 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398473342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-[4-(1-Piperidinylmethyl)phenoxy]propyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-5207852 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I9OVB1G7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Icotrokinra (JNJ-77242113)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icotrokinra (also known as JNJ-77242113 and JNJ-2113) is an investigational, first-in-class, orally administered peptide designed as a selective antagonist of the interleukin-23 (IL-23) receptor.[1][2] Developed to treat various immune-mediated inflammatory diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease, Icotrokinra represents a novel therapeutic approach by specifically targeting a key cytokine pathway implicated in the pathophysiology of these conditions.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of Icotrokinra, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates its therapeutic rationale.

Core Mechanism of Action: Selective IL-23 Receptor Antagonism

The primary mechanism of action of Icotrokinra is its high-affinity binding to the human IL-23 receptor (IL-23R), which competitively inhibits the binding of the endogenous cytokine IL-23.[6][7] This blockade of the IL-23/IL-23R interaction is the critical initiating step that prevents the subsequent inflammatory cascade. A key feature of Icotrokinra is its high selectivity for the IL-23 receptor, with no significant impact on the related IL-12 signaling pathway.[4][6] This selectivity is crucial as both IL-12 and IL-23 share a common subunit (p40) and receptor subunit (IL-12Rβ1), but their distinct functions are mediated by the specific p19 subunit for IL-23 and the p35 subunit for IL-12. By specifically targeting the IL-23R, Icotrokinra avoids the broader immunosuppressive effects that might arise from inhibiting IL-12 signaling.

Molecular and Cellular Consequences of IL-23R Blockade

The binding of IL-23 to its receptor on immune cells, particularly T helper 17 (Th17) cells and other innate lymphoid cells, activates the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway.[6] Specifically, this involves the phosphorylation of JAK2 and Tyrosine Kinase 2 (TYK2), leading to the phosphorylation and activation of STAT3.[6] Activated STAT3 then translocates to the nucleus, where it promotes the transcription of genes encoding pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[6][8]

Icotrokinra, by preventing the initial IL-23 binding, effectively halts this entire downstream signaling cascade. The direct consequences of this blockade are:

-

Inhibition of STAT3 Phosphorylation: Icotrokinra potently inhibits IL-23-induced phosphorylation of STAT3 in human peripheral blood mononuclear cells (PBMCs).[4][6]

-

Suppression of Pro-inflammatory Cytokine Production: The reduction in STAT3 activation leads to a significant decrease in the production and release of key inflammatory mediators such as IL-17A, IL-17F, IL-22, and interferon-gamma (IFNγ).[4][6]

-

Modulation of Th17 Cell Activity: The IL-23 pathway is critical for the maintenance and expansion of pathogenic Th17 cells. By blocking this pathway, Icotrokinra is thought to reduce the activity of these key inflammatory cells.[8]

Quantitative Data Summary

The potency and selectivity of Icotrokinra have been quantified in a series of preclinical and clinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Affinity

| Parameter | Value | Cell Type/Assay | Source |

| Binding Affinity (KD) | 7.1 pM | Human IL-23R (Surface Plasmon Resonance) | [4][6] |

| IC50 (pSTAT3) | 5.6 pM | Human PBMCs | [4][6] |

| IC50 (IFNγ Production) | 18.4 pM | Human NK cells | [4][6] |

| IC50 (IFNγ Production) | 11 pM | Whole blood (Healthy Donors) | [4][6] |

| IC50 (IFNγ Production) | 9 pM | Whole blood (Psoriasis Patients) | [4][6] |

Table 2: Preclinical In Vivo Efficacy in Rat Models

| Model | Endpoint | Effective Dose | Source |

| TNBS-induced Colitis | Attenuation of disease parameters | ≥ 0.3 mg/kg/day (oral) | [4][6] |

| IL-23-induced Skin Inflammation | Inhibition of skin thickening and IL-17A, IL-17F, IL-22 gene induction | Dose-dependent | [4][6] |

Table 3: Clinical Efficacy in Plaque Psoriasis (FRONTIER 1 Study)

| Dose | PASI 75 Response at Week 16 | PASI 90 Response at Week 16 | PASI 100 Response at Week 16 | Source |

| Placebo | 9% | 2.3% | 0% | [9][10] |

| 25 mg Once Daily | 37% | 25.6% | Not Reported | [9][10] |

| 25 mg Twice Daily | 51% | 26.8% | Not Reported | [9][10] |

| 50 mg Once Daily | 58% | 51.2% | Not Reported | [9][10] |

| 100 mg Once Daily | 65% | 46.5% | Not Reported | [9][10] |

| 100 mg Twice Daily | 79% | 59.5% | 40.5% | [9][10][11] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Icotrokinra's mechanism of action.

IL-23-induced STAT3 Phosphorylation Assay in Human PBMCs

-

Objective: To determine the potency of Icotrokinra in inhibiting IL-23-induced STAT3 phosphorylation.

-

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Pre-incubation: PBMCs are pre-incubated with varying concentrations of Icotrokinra or a vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.

-

Stimulation: Recombinant human IL-23 is added to the cell suspension to a final concentration known to induce robust STAT3 phosphorylation (e.g., 1 ng/mL) and incubated for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Staining: Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).

-

Flow Cytometry: The level of pSTAT3 is quantified using flow cytometry, and the median fluorescence intensity (MFI) is determined for each condition.

-

Data Analysis: The percentage of inhibition of pSTAT3 is calculated relative to the IL-23 stimulated control, and the IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

-

IL-23-induced IFNγ Production Assay in Human Whole Blood

-

Objective: To measure the inhibitory effect of Icotrokinra on the downstream production of a key pro-inflammatory cytokine.

-

Methodology:

-

Blood Collection: Whole blood is collected from healthy donors or psoriasis patients into heparinized tubes.

-

Pre-incubation: Aliquots of whole blood are pre-incubated with a range of Icotrokinra concentrations or a vehicle control for a defined time (e.g., 1-2 hours) at 37°C.

-

Stimulation: The blood is stimulated with recombinant human IL-23 (e.g., 10 ng/mL) and incubated for an extended period (e.g., 24-48 hours) to allow for cytokine production.

-

Plasma Separation: Plasma is separated from the blood cells by centrifugation.

-

Cytokine Quantification: The concentration of IFNγ in the plasma is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a bead-based multiplex assay.

-

Data Analysis: The IC50 value for the inhibition of IFNγ production is calculated from the dose-response curve.

-

Rat TNBS-induced Colitis Model

-

Objective: To evaluate the in vivo efficacy of orally administered Icotrokinra in a preclinical model of inflammatory bowel disease.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used. Colitis is induced by a single intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

-

Dosing: Icotrokinra or a vehicle control is administered orally, typically once or twice daily, starting before or after the induction of colitis and continuing for a set duration (e.g., 7 days).

-

Disease Activity Monitoring: Animals are monitored daily for body weight changes and signs of disease, such as stool consistency and the presence of blood.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are excised. The colon weight-to-length ratio is determined as a measure of inflammation and edema. Histological analysis of colon tissue sections is performed to assess the degree of inflammation, ulceration, and tissue damage.

-

Data Analysis: The effects of Icotrokinra on the various disease parameters are compared to the vehicle-treated control group.

-

Rat IL-23-induced Skin Inflammation Model

-

Objective: To assess the systemic pharmacodynamic activity of oral Icotrokinra in a preclinical model of skin inflammation.

-

Methodology:

-

Animal Model: Female Lewis rats are used.

-

Dosing: Rats are pre-treated with oral doses of Icotrokinra or vehicle for a specified number of days (e.g., 3 days).

-

Inflammation Induction: Recombinant rat IL-23 is injected intradermally into the ear to induce a local inflammatory response.

-

Measurement of Inflammation: Ear thickness is measured using a digital caliper before and at various time points after the IL-23 injection. The change in ear thickness is used as a measure of inflammation.

-

Gene Expression Analysis: At the end of the experiment, ear tissue is collected, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-inflammatory cytokine genes, such as IL-17A, IL-17F, and IL-22.

-

Data Analysis: The inhibitory effect of Icotrokinra on ear swelling and cytokine gene expression is compared to the vehicle-treated group.

-

Visualizations

Caption: Signaling pathway of IL-23 and the inhibitory mechanism of Icotrokinra.

Caption: Workflow for the IL-23-induced pSTAT3 phosphorylation assay.

Conclusion

Icotrokinra (JNJ-77242113) is a highly potent and selective oral peptide antagonist of the IL-23 receptor. Its mechanism of action is centered on the direct blockade of the IL-23 signaling pathway, leading to the inhibition of STAT3 phosphorylation and a subsequent reduction in the production of key pro-inflammatory cytokines. This targeted approach has demonstrated significant efficacy in preclinical models of inflammation and promising clinical results in patients with moderate-to-severe plaque psoriasis. The data gathered to date supports the continued development of Icotrokinra as a potential oral therapy for a range of IL-23-mediated diseases, offering a novel and convenient treatment modality for patients.

References

- 1. gutsandgrowth.com [gutsandgrowth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Icotrokinra data in ulcerative colitis show potential for a standout combination of therapeutic benefit and a favorable safety profile in once-daily pill [jnj.com]

- 6. researchgate.net [researchgate.net]

- 7. irp.cdn-website.com [irp.cdn-website.com]

- 8. Encouraging results for first oral IL-23 receptor antagonist in plaque psoriasis - Medical Conferences [conferences.medicom-publishers.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Janssen Announces Positive Topline Results for JNJ-2113--a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [prnewswire.com]

- 11. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]

An In-Depth Technical Guide to the Histamine H3 Receptor Binding Affinity and Functional Profile of JNJ-5207852

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of JNJ-5207852, a potent and selective histamine H3 receptor (H3R) antagonist. The information herein is curated for researchers and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of associated biological pathways and workflows.

Core Compound Properties: this compound

This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound identified as a high-affinity, selective, and brain-penetrant H3 receptor antagonist.[1] Its neutral antagonist profile suggests it blocks the receptor without affecting its basal activity.[1]

Quantitative Binding Affinity and Functional Data

The following tables summarize the key in vitro binding and functional parameters of this compound, providing a clear comparison of its affinity and potency across different species and receptor subtypes.

Table 1: Histamine H3 Receptor Binding Affinity of this compound

| Species | Receptor | Parameter | Value (pKi) | Reference Compound (Thioperamide) pKi |

| Human | H3 | Binding Affinity | 9.24 ± 0.21 | 7.40 ± 0.33 |

| Rat | H3 | Binding Affinity | 8.90 ± 0.17 | 8.40 ± 0.20 |

Data sourced from radioligand binding assays.[1]

Table 2: Functional Antagonism of this compound at the H3 Receptor

| Species | Receptor | Parameter | Value (pA2) |

| Human | H3 | Functional Antagonism | 9.84 |

| Rat | H3 | Functional Antagonism | 8.94 |

Data derived from histamine-mediated inhibition of forskolin-induced cAMP accumulation assays. Slopes of the Schild regression analysis were not significantly different from unity, indicative of competitive antagonism.

Table 3: Selectivity Profile of this compound Across Human Histamine Receptors

| Receptor | Parameter | Value (pKi) |

| H1 | Binding Affinity | <5 |

| H2 | Binding Affinity | <5 |

| H4 | Binding Affinity | <5 |

This compound demonstrates high selectivity for the H3 receptor, with negligible binding to H1, H2, and H4 receptors.[1] It also showed no significant inhibitory effects at a concentration of 1 µM on a panel of approximately 50 other G-protein-coupled receptors, ion channels, and transporters.[1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. As an antagonist, this compound blocks the binding of histamine to the H3R, thereby inhibiting the downstream signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

References

The Pharmacology of JNJ-5207852: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The information is compiled from preclinical studies to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

This compound, with the chemical name 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole histamine H3 receptor antagonist.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, playing a crucial role in regulating the sleep-wake cycle, cognition, and other neurological processes.[2] By antagonizing the H3 receptor, this compound enhances the release of these neurotransmitters, leading to its characteristic wake-promoting effects.[1][3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of the histamine H3 receptor. This section details its binding affinity and its in vivo effects on the sleep-wake cycle.

Receptor Binding Affinity

This compound exhibits high affinity for both rat and human histamine H3 receptors. Notably, its affinity for the human H3 receptor is significantly higher than that of the reference antagonist, thioperamide.[1] The compound is highly selective for the H3 receptor, showing negligible binding to other histamine receptor subtypes (H1, H2, and H4) and a wide range of other G-protein-coupled receptors and ion channels at a concentration of 1 μM.[1]

Table 1: In Vitro Receptor Binding Affinity of this compound [1]

| Parameter | Rat H3 Receptor | Human H3 Receptor |

| pKi | 8.90 ± 0.17 | 9.24 ± 0.21 |

In Vivo Pharmacodynamic Effects: Wakefulness and Sleep Architecture

Preclinical studies in both rats and mice have consistently demonstrated the wake-promoting effects of this compound. Administration of the compound leads to a significant increase in time spent awake and a corresponding decrease in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[1][4] These effects are directly mediated by the H3 receptor, as they are absent in H3 receptor knockout mice.[1] Importantly, the wake-promoting effects are not associated with hypermotility, and there is no evidence of rebound hypersomnolence.[1][4]

Table 2: In Vivo Effects of this compound on Sleep and Wakefulness [1]

| Species | Dose (s.c.) | Effect on Wakefulness | Effect on Slow-Wave Sleep | Effect on REM Sleep |

| Rat | 1-10 mg/kg | Increased time spent awake | Decreased | Decreased |

| Mouse | 10 mg/kg | Increased wakefulness (+143% in hours 1-2) | Decreased | Decreased |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties, including good oral absorption and significant brain penetration. This section summarizes the key pharmacokinetic parameters observed in preclinical studies.

Absorption, Distribution, and Elimination

Following oral administration in rats, this compound is well-absorbed. The compound exhibits a moderately fast absorption profile and a slow elimination phase.[1] A notable feature of this compound is its extensive brain penetration and retention, which is crucial for its central nervous system activity.[1]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Male and Female Average) [1]

| Route of Administration | Dose | Tmax (h) | Half-life (t½) (h) | Brain Concentration at 24h (ng/mL) |

| Oral | 30 mg/kg | 4.25 | 15.7 | 6016 |

| Intraperitoneal (i.p.) | 10 mg/kg | - | 16.65 | 2289.5 |

Note: More detailed pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution are not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for replicating and building upon these findings.

In Vitro Receptor Binding Assay (Scatchard Analysis)

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., [³H]-JNJ-5207852) to the histamine H3 receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.

-

For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled H3 receptor ligand (e.g., histamine) to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

-

Construct a Scatchard plot by plotting the ratio of bound/free radioligand against the concentration of bound radioligand.

-

The dissociation constant (Kd) is the negative reciprocal of the slope of the resulting line, and the maximum binding capacity (Bmax) is the x-intercept.[5]

-

Ex Vivo Receptor Occupancy Assay (Autoradiography)

Objective: To determine the in vivo occupancy of histamine H3 receptors by this compound after peripheral administration.

Protocol:

-

Animal Dosing:

-

Administer this compound or vehicle to a group of animals (e.g., mice) via the desired route (e.g., subcutaneous).

-

-

Tissue Collection:

-

At a specific time point after dosing, euthanize the animals and rapidly excise the brains.

-

Freeze the brains immediately in isopentane cooled with dry ice.

-

-

Cryosectioning:

-

Mount the frozen brains onto a cryostat chuck.

-

Cut thin coronal or sagittal sections (e.g., 20 µm) of the brain and thaw-mount them onto microscope slides.

-

-

Autoradiographic Labeling:

-

Incubate the brain sections with a solution containing a radiolabeled H3 receptor ligand (e.g., [³H]-N-α-methylhistamine).[6]

-

Include a set of slides incubated with the radioligand plus an excess of a non-labeled H3 antagonist to determine non-specific binding.

-

-

Washing and Drying:

-

Wash the slides in buffer to remove unbound radioligand.

-

Dry the slides rapidly.

-

-

Imaging:

-

Expose the labeled brain sections to a phosphor imaging plate or autoradiographic film.

-

-

Data Analysis:

-

Quantify the density of the autoradiographic signal in specific brain regions using image analysis software.

-

Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.[6]

-

Signaling Pathway

This compound acts as an antagonist at the histamine H3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. The activation of the H3 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound prevents the inhibitory effects of histamine on neurotransmitter release.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with a clear wake-promoting profile in preclinical models. Its favorable pharmacokinetic properties, including good oral absorption and brain penetration, make it a valuable tool for investigating the role of the histaminergic system in various neurological functions. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future research and development efforts in this area.

References

- 1. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ELISA-based assay for scatchard analysis of ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of low level histamine H3 receptor occupancy by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to JNJ-42165279: A Selective FAAH Inhibitor for Cognitive and Neurological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The primary focus of this document is to furnish researchers and drug development professionals with detailed preclinical and clinical data, experimental methodologies, and an understanding of the compound's mechanism of action, particularly in the context of cognitive enhancement and neurological therapeutics.

Core Mechanism of Action

JNJ-42165279 is an aryl piperazinyl urea that acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][2] FAAH is the primary enzyme responsible for the degradation of several endogenous fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA), as well as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these signaling lipids in both the central nervous system and the periphery.[1][5] This enhancement of endogenous cannabinoid signaling is the foundation of its therapeutic potential in a range of neurological and psychiatric conditions.[5][6] The likely source of AEA's analgesic and anxiolytic pharmacology is its agonism of the cannabinoid receptor CB1.[7]

Quantitative Preclinical and Clinical Data

The following tables summarize the key quantitative findings from preclinical and clinical investigations of JNJ-42165279.

Table 1: In Vitro and In Vivo Potency

| Parameter | Species | Value | Reference |

| IC50 | Human FAAH | 70 ± 8 nM | [1] |

| IC50 | Rat FAAH | 313 ± 28 nM | [1] |

| ED90 (Neuropathic Pain Model) | Rat | 22 mg/kg | [1] |

Table 2: Pharmacokinetic Profile in Rats (Oral Administration)

| Dose | Parameter | Value | Time Point | Reference |

| 20 mg/kg | Plasma Cmax | 4.2 µM | 1 hour | [1][7] |

| 20 mg/kg | Brain Cmax | 6.3 µM | 1 hour | [7] |

| 20 mg/kg | Plasma Concentration | ~130 nM | 8 hours | [1][7] |

| 20 mg/kg | Brain Concentration | ~167 nM | 8 hours | [7] |

Table 3: Pharmacodynamic Effects in Humans

| Study Population | Dose | Parameter | Fold Increase (vs. Placebo/Baseline) | Reference |

| Healthy Volunteers | 10-100 mg (single dose) | Plasma AEA | 5.5 - 10 | [5] |

| Healthy Volunteers | 10-100 mg (single dose) | Plasma OEA & PEA | 4.3 - 5.6 | [5] |

| Healthy Volunteers | 10 mg (7 days) | CSF AEA | ~45 | [5] |

| Healthy Volunteers | 25 mg (7 days) | CSF AEA | ~41 | [5] |

| Healthy Volunteers | 75 mg (7 days) | CSF AEA | ~77 | [5] |

| Healthy Volunteers | 10 mg (7 days) | CSF OEA | ~6.6 | [5] |

| Healthy Volunteers | 25 mg (7 days) | CSF OEA | ~5.8 | [5] |

| Healthy Volunteers | 75 mg (7 days) | CSF OEA | ~7.4 | [5] |

Table 4: Brain FAAH Occupancy in Humans (PET Imaging)

| Dose | Timing | Brain FAAH Occupancy | Reference |

| 2.5 mg (single dose) | At Cmax | >50% | [5] |

| 5 mg (single dose) | At Cmax | Appreciable | [5] |

| 10 mg (single dose) | At Cmax | >80% | [5] |

| 10, 25, 50 mg (single dose) | At Cmax | 96-98% (Saturation) | [5] |

Table 5: Clinical Efficacy in Social Anxiety Disorder (SAD)

| Parameter | JNJ-42165279 (25 mg/day) | Placebo | p-value | Reference |

| ≥30% Improvement in LSAS Total Score | 42.4% of subjects | 23.6% of subjects | 0.04 | [8][9] |

| CGI-I Score of 'Much' or 'Very Much' Improved | 44.1% of subjects | 23.6% of subjects | 0.02 | [8] |

| Mean Change in LSAS Total Score | -29.4 | -22.4 | Not Significant | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of JNJ-42165279.

Protocol 1: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)

-

Model: Spinal Nerve Ligation (SNL) model in rats, a common model for inducing neuropathic pain.

-

Procedure:

-

Rats undergo surgery to ligate the L5 and L6 spinal nerves.

-

This procedure induces tactile allodynia, a state of heightened sensitivity to touch.

-

JNJ-42165279 is administered orally (p.o.).

-

Tactile allodynia is assessed at various time points post-administration.

-

-

Endpoint: The efficacy of the compound is measured as the percentage of the maximum possible effect (%MPE) in reducing tactile allodynia. The dose required to achieve 90% of the maximum effect (ED90) is then determined.[1]

Protocol 2: Human Phase I Multiple-Ascending Dose (MAD) and PET Study

-

Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and brain FAAH occupancy of JNJ-42165279 in healthy volunteers.[5]

-

MAD Study Design:

-

Healthy volunteers receive multiple ascending doses of JNJ-42165279.

-

Serial samples of plasma and cerebrospinal fluid (CSF) are collected.

-

Concentrations of JNJ-42165279 and key FAAs (AEA, OEA, PEA) are quantified using validated analytical methods.

-

FAAH activity in peripheral leukocytes is also measured as a biomarker of target engagement.[5]

-

-

PET Study Design:

-

A separate cohort of healthy volunteers undergoes Positron Emission Tomography (PET) imaging.

-

A baseline PET scan is conducted to measure initial FAAH levels in the brain.

-

Subjects then receive single or multiple doses of JNJ-42165279.

-

A second PET scan is performed to quantify the degree of FAAH occupancy by the drug.[5][10]

-

The percentage of FAAH occupancy is calculated by comparing the binding potential of the radiotracer before and after drug administration.

-

Protocol 3: Phase 2a Proof-of-Concept Study in Social Anxiety Disorder

-

Objective: To assess the efficacy, safety, and tolerability of JNJ-42165279 in subjects with Social Anxiety Disorder (SAD).[8]

-

Design: A multicenter, double-blind, randomized, placebo-controlled study.[8][11]

-

Intervention:

-

Subjects are randomized to receive either JNJ-42165279 (25 mg daily) or a placebo for 12 weeks.[8]

-

-

Endpoints:

-

Primary: Change in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline to the end of the study.[8]

-

Secondary: Included the Hamilton Anxiety Scale (HAM-A), Hamilton Depression Rating Scale (HDRS17), and the Clinical Global Impression-Improvement (CGI-I).[8]

-

Pharmacodynamics: Plasma concentrations of AEA, PEA, OEA, and JNJ-42165279 were collected.[8]

-

Selectivity and Safety Profile

-

Selectivity: JNJ-42165279 is highly selective for FAAH. At a concentration of 10 µM, it did not produce greater than 50% inhibition of binding to a large panel of 50 other enzymes, ion channels, transporters, and receptors. It also did not inhibit key cytochrome P450 (CYP) enzymes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at this concentration.[7]

-

Safety: In clinical trials, JNJ-42165279 has been generally well-tolerated.[8] Dosing in Phase II trials was temporarily suspended as a precautionary measure following a severe adverse event in a trial for a different FAAH inhibitor (BIA 10-2474), but was later resumed as no serious adverse events had been reported for JNJ-42165279.[2]

Conclusion and Future Directions

JNJ-42165279 is a well-characterized, potent, and selective FAAH inhibitor that effectively modulates the endocannabinoid system by increasing the endogenous levels of anandamide and other fatty acid amides. Preclinical studies have demonstrated its efficacy in animal models of neuropathic pain, and human studies have confirmed robust target engagement in the brain, with near-complete FAAH occupancy at clinically relevant doses.

While the compound has shown promising anxiolytic effects in social anxiety disorder, its potential for cognitive enhancement remains an area for further investigation. The modulation of the endocannabinoid system is critically involved in processes of synaptic plasticity, memory, and learning. Therefore, future research should focus on evaluating JNJ-42165279 in specific cognitive domains, both in healthy individuals and in populations with cognitive deficits. The detailed data and protocols provided in this guide serve as a foundational resource for designing such future studies.

References

- 1. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy of elevating anandamide via inhibition of fatty acid amide hydrolase (FAAH) combined with internet-delivered cognitive behavioral therapy in the treatment of post-traumatic stress disorder: a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cochranelibrary.com [cochranelibrary.com]

An In-depth Technical Guide on the Investigation of JNJ-5207852's Nootropic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207852, a potent and selective histamine H3 receptor antagonist, has been investigated for its effects on the central nervous system. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its well-documented wake-promoting effects and the theoretical basis for its potential nootropic properties. While direct quantitative evidence for cognitive enhancement in domains such as learning and memory is not extensively available in published literature, its mechanism of action provides a strong rationale for its investigation as a potential cognitive enhancer. This document summarizes the key findings, details experimental protocols, and presents signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound, chemically identified as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound that acts as a high-affinity antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters involved in arousal and cognition, including acetylcholine, norepinephrine, and dopamine. By blocking these receptors, this compound is hypothesized to increase the synaptic availability of these neurotransmitters, thereby promoting wakefulness and potentially enhancing cognitive functions. Preclinical studies have robustly demonstrated the wake-promoting effects of this compound in rodent models.[1][2] This guide will delve into the core aspects of this compound's pharmacology, preclinical findings, and the methodologies used in its investigation.

Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of this compound is its potent and selective antagonism of the histamine H3 receptor. It exhibits high affinity for both rat (pKi = 8.9) and human (pKi = 9.24) H3 receptors.[1][2] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine from presynaptic histaminergic neurons. It also functions as a heteroreceptor on non-histaminergic neurons, where it inhibits the release of other neurotransmitters.

By blocking the H3 receptor, this compound disinhibits the release of histamine and other neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical modulation is believed to be the basis for its physiological effects.

Figure 1: Signaling pathway of this compound's mechanism of action.

Preclinical Data: Wake-Promoting Effects

The most extensively documented in vivo effect of this compound is its ability to promote wakefulness and alter sleep architecture in rodents. These studies provide a solid foundation for its potential to influence cognitive states.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on the wake-promoting effects of this compound.

| Animal Model | Dosage (s.c.) | Key Findings | Reference |

| Male Sprague-Dawley Rats | 1 - 10 mg/kg | Dose-dependent increase in time spent awake. | [1][2] |

| Male Sprague-Dawley Rats | 1 - 10 mg/kg | Concomitant decrease in REM and slow-wave sleep. | [1][2] |

| H3 Receptor Knockout Mice | 1 - 10 mg/kg | No effect on wakefulness or sleep. | [1][2] |

| Wild-Type Mice | 1 - 10 mg/kg | Increased time spent awake. | [1][2] |

| Wild-Type Mice | 1 - 10 mg/kg | Decreased REM and slow-wave sleep. | [1][2] |

Locomotor Activity

Importantly, the wake-promoting effects of this compound were not associated with hypermotility, suggesting a specific effect on arousal states rather than a general stimulant effect.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical investigations of this compound.

Animal Models and Surgical Procedures

-

Animals: Male Sprague-Dawley rats and wild-type and H3 receptor knockout mice were used in the studies.[1][2]

-

Surgery for Sleep Studies: For electroencephalogram (EEG) and electromyogram (EMG) recordings, animals were surgically implanted with electrodes. A bipolar EEG electrode was placed in the frontal cortex, and two EMG electrodes were implanted in the neck musculature. A ground screw electrode was placed over the cerebellum.[1]

Sleep-Wake Cycle Analysis

The experimental workflow for assessing the effects of this compound on the sleep-wake cycle is outlined below.

Figure 2: Experimental workflow for sleep-wake cycle analysis.

Locomotor Activity Assessment

-

Apparatus: Automated locomotor activity chambers were used to measure the movement of the animals.

-

Procedure: Rats were habituated to the chambers before receiving a subcutaneous injection of this compound or vehicle. Locomotor activity was then recorded for a specified period.

Investigation of Nootropic Effects: Current Status and Future Directions

While the wake-promoting properties of this compound are well-established, there is a notable absence of publicly available, peer-reviewed studies that specifically quantify its nootropic effects on learning, memory, attention, and executive function. However, the underlying mechanism of action provides a strong theoretical framework for its potential in cognitive enhancement.

The increased release of acetylcholine in cortical and hippocampal regions, facilitated by H3 receptor antagonism, is a particularly compelling aspect, as the cholinergic system is fundamentally involved in memory formation and consolidation. Similarly, the modulation of norepinephrine and dopamine in the prefrontal cortex could positively impact attention and executive functions.

Future research should focus on evaluating this compound in a battery of well-validated cognitive assays in animal models. These could include:

-

Memory: Morris water maze, novel object recognition, contextual fear conditioning.

-

Attention: 5-choice serial reaction time task.

-

Executive Function: T-maze or Y-maze alternation tasks.

Furthermore, in vivo microdialysis studies could be employed to directly measure the release of acetylcholine, norepinephrine, and dopamine in relevant brain regions following the administration of this compound.

Conclusion

This compound is a potent and selective histamine H3 receptor antagonist with demonstrated efficacy in promoting wakefulness in preclinical models. Its mechanism of action, which leads to an increase in several pro-cognitive neurotransmitters, provides a strong rationale for its investigation as a nootropic agent. While direct evidence for cognitive enhancement is currently limited, the robust data on its arousal-promoting effects, coupled with its favorable pharmacokinetic profile, make this compound a compelling candidate for further research in the field of cognitive neuroscience and drug development. The detailed experimental protocols and mechanistic understanding presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound.

References

The Genesis and Synthetic Trajectory of Pimodivir (JNJ-5207852): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimodivir (formerly JNJ-5207852, VX-787) is a first-in-class, orally bioavailable antiviral compound that specifically targets the influenza A virus. It emerged from a phenotypic screening of a compound library and was identified as a potent inhibitor of the viral polymerase basic protein 2 (PB2) subunit.[1][2][3] By binding to a highly conserved pocket in the PB2 cap-binding domain, pimodivir effectively blocks the "cap-snatching" mechanism essential for viral transcription and replication.[1][2] This document provides a comprehensive overview of the discovery, detailed synthesis pathway, mechanism of action, and key experimental data for pimodivir. Although its clinical development was halted due to insufficient clinical benefit over standard of care in Phase 3 trials, the extensive research and methodologies associated with pimodivir remain a valuable resource for the antiviral drug discovery community.[4]

Discovery and Mechanism of Action

Pimodivir was discovered through a high-throughput phenotypic screening of a compound library designed to identify compounds with in vitro activity against the influenza virus.[1] This effort led to the identification of a promising azaindole-based scaffold. Subsequent structure-guided optimization resulted in the development of pimodivir, a cyclohexyl carboxylic acid analog with potent anti-influenza A activity.[1]

The antiviral mechanism of pimodivir lies in its ability to inhibit the cap-snatching process of the influenza A virus. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap from host pre-mRNAs and using it as a primer. Pimodivir binds to the cap-binding domain of the PB2 subunit, preventing it from binding to the host's 7-methylguanosine (m7G) cap structure.[1] This inhibition is highly specific to influenza A viruses, with negligible activity against influenza B due to structural differences in the PB2 cap-binding pocket.[1]

Below is a diagram illustrating the signaling pathway of pimodivir's action.

References

JNJ-5207852: A Technical Guide on its Role as a Histamine H3 Receptor Antagonist and its Impact on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-5207852 is a potent and selective, non-imidazole histamine H3 receptor antagonist.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, with a specific focus on its mechanism of action and its consequential role in modulating the release of key neurotransmitters in the central nervous system. The histamine H3 receptor functions as a presynaptic autoreceptor and heteroreceptor, and its inhibition by this compound leads to an increase in the release of histamine and other neurotransmitters, including acetylcholine and norepinephrine.[1] This guide will detail the available quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the histamine H3 receptor.[1] These receptors are primarily located on the presynaptic terminals of neurons. As autoreceptors, they are found on histaminergic neurons and their activation by histamine inhibits further histamine synthesis and release. As heteroreceptors, they are located on non-histaminergic neurons, such as cholinergic and noradrenergic neurons, where their activation by histamine inhibits the release of other neurotransmitters.

By antagonizing these H3 receptors, this compound effectively removes this inhibitory feedback loop. This disinhibition results in an increased release of histamine from histaminergic neurons and an enhanced release of other neurotransmitters, like acetylcholine and norepinephrine, from their respective neurons.[1] This modulation of multiple neurotransmitter systems is believed to be the basis for the wake-promoting and potential cognitive-enhancing effects of this compound.[1][3]

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Species | pKi | Reference Compound (Thioperamide) pKi |

| Histamine H3 | Human | 9.24 | 7.40 |

| Histamine H3 | Rat | 8.90 | 8.40 |

Data sourced from Barbier et al., 2004.[1]

Table 2: In Vivo Receptor Occupancy of this compound

| Assay | Species | ED50 |

| Ex Vivo Autoradiography | Mouse | 0.13 mg/kg (s.c.) |

Data sourced from Barbier et al., 2004.[2]

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound at the presynaptic H3 receptor.

Experimental Workflow: Ex Vivo Autoradiography

Caption: Workflow for ex vivo autoradiography to determine receptor occupancy.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound, based on the methodologies described in the literature.[1] Specific details, such as buffer compositions and incubation times, may have been optimized by the original researchers and are not fully detailed in the source publications.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (pKi) of this compound for the histamine H3 receptor.

Materials:

-

Cell membranes expressing recombinant human or rat histamine H3 receptors.

-

Radioligand: [3H]-N-α-methylhistamine.

-

This compound (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]-N-α-methylhistamine), and varying concentrations of this compound.

-

Total and Non-specific Binding: For total binding, omit the unlabeled this compound. For non-specific binding, include a high concentration of a known H3 agonist or antagonist (e.g., histamine).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Ex Vivo Autoradiography for Receptor Occupancy

Objective: To determine the in vivo dose-dependent occupancy of histamine H3 receptors by this compound.

Materials:

-

Laboratory animals (e.g., mice).

-

This compound.

-

Vehicle control.

-

Radioligand for H3 receptors (e.g., [3H]-R-α-methylhistamine).

-

Cryostat.

-

Microscope slides.

-

Incubation and wash buffers.

-

Phosphor imaging screen or film.

-

Image analysis software.

Protocol:

-

Dosing: Administer various doses of this compound (and a vehicle control) to different groups of animals via a relevant route (e.g., subcutaneous injection).

-

Drug Distribution: Allow sufficient time for the drug to distribute to the brain (e.g., 1 hour).

-

Tissue Collection: Euthanize the animals and rapidly remove the brains.

-

Freezing: Freeze the brains in a suitable medium (e.g., isopentane cooled with dry ice).

-

Sectioning: Cut thin (e.g., 20 µm) coronal or sagittal sections of the brain using a cryostat and mount them on microscope slides.

-

Radioligand Incubation: Incubate the brain sections with a solution containing the H3 receptor radioligand.

-

Washing: Wash the slides to remove unbound radioligand.

-

Imaging: Expose the dried slides to a phosphor imaging screen or autoradiographic film.

-

Quantification: Scan the screen or film and quantify the density of radioligand binding in specific brain regions (e.g., cortex, striatum).

-

Data Analysis: Compare the binding in the drug-treated groups to the vehicle group to calculate the percentage of receptor occupancy for each dose. Determine the ED50 value (the dose that produces 50% receptor occupancy) by fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized, high-affinity antagonist of the histamine H3 receptor. Its primary role in neurotransmitter release is to disinhibit the release of histamine and other neurotransmitters such as acetylcholine and norepinephrine by blocking presynaptic H3 autoreceptors and heteroreceptors. This mechanism of action underlies its observed physiological effects, including wakefulness. While quantitative data on its binding affinity and in vivo receptor occupancy are available, further studies are needed to quantify the precise magnitude of its effects on the release of various neurotransmitters in different brain regions. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other H3 receptor antagonists in drug discovery and development.

References

JNJ-5207852 and the Sleep-Wake Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-5207852 is a potent and selective, non-imidazole histamine H₃ receptor antagonist that has demonstrated significant wake-promoting effects in preclinical models. As an antagonist at the H₃ autoreceptor, this compound effectively increases histaminergic neurotransmission in the brain, a key mechanism for promoting and maintaining wakefulness. This technical guide provides a comprehensive overview of the effects of this compound on the sleep-wake cycle, based on available preclinical data. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for sleep disorders characterized by excessive daytime sleepiness.

Introduction

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating the sleep-wake cycle. Histamine H₃ receptors are primarily presynaptic autoreceptors that inhibit the synthesis and release of histamine.[1] Consequently, antagonists of the H₃ receptor are a promising therapeutic class for promoting wakefulness by increasing histamine levels in the brain.[2][3] this compound has been identified as a high-affinity H₃ receptor antagonist with excellent brain penetration and oral bioavailability in preclinical species.[4][5] This document synthesizes the key findings on the effects of this compound on sleep and wakefulness, detailing its mechanism of action, and providing quantitative data and experimental methodologies from pivotal preclinical studies.

Mechanism of Action: Histamine H₃ Receptor Antagonism

This compound acts as a neutral antagonist at the histamine H₃ receptor.[4] By blocking the inhibitory feedback loop mediated by the H₃ autoreceptor on histaminergic neurons, this compound leads to an increase in the synthesis and release of histamine in the central nervous system. This enhanced histaminergic tone promotes wakefulness and cortical arousal. The selectivity of this compound for the H₃ receptor is a key feature, minimizing off-target effects.[4] The wake-promoting effects of this compound are absent in H₃ receptor knockout mice, confirming its mechanism of action.[4][6]

Signaling Pathway

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by this compound disinhibits the downstream signaling cascade, leading to increased neuronal excitability and histamine release.

Preclinical Efficacy on the Sleep-Wake Cycle

Preclinical studies in both rats and mice have consistently demonstrated the wake-promoting effects of this compound. Administration of the compound leads to a significant increase in time spent awake and a corresponding decrease in both rapid eye movement (REM) sleep and slow-wave sleep (SWS).[4][6]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical electroencephalogram (EEG) and electromyogram (EMG) studies.

Table 1: Effect of this compound on Sleep-Wake States in Rats [4]

| Treatment Group | Dose (mg/kg, s.c.) | Time Spent Awake (seconds, mean ± SEM) |

| Vehicle | - | 640 ± 122 |

| This compound | 1 | Trend towards increase (not statistically significant) |

| This compound | 10 | 1580 ± 103* |

*Data represents the 30-60 minute post-dosing interval. *P<0.05 compared to vehicle.

Table 2: Effect of this compound on Sleep-Wake States in Wild-Type (H₃⁺/⁺) Mice [4]

| Time Interval (post-injection) | % Change in Wakefulness (10 mg/kg this compound vs. Vehicle) |

| Hours 1-2 | +143% |

| Hours 7-8 | +153%*** |

| Hours 11-12 | +118%* |

| Hours 22-24 | +125% |

*P<0.05, **P<0.01, ***P<0.001 compared to vehicle.

Table 3: Effect of this compound on Sleep Architecture in Wild-Type (H₃⁺/⁺) Mice [4]

| Parameter | Effect of this compound (10 mg/kg) |

| Number of Wake Bouts | Increased |

| Average Duration of Wake Bouts | Decreased |

| Number of SWS Bouts | Increased |

| Average Duration of SWS Bouts | Decreased |

Notably, this compound did not induce rebound hypersomnolence, as measured by slow-wave delta power, following the periods of increased wakefulness.[4]

Experimental Protocols

The following methodologies were employed in the key preclinical studies to assess the effects of this compound on the sleep-wake cycle.

Animals and Surgical Procedures

-

Species: Male Sprague-Dawley rats and male wild-type (H₃⁺/⁺) and H₃ receptor knockout (H₃⁻/⁻) mice were used.[4]

-

Surgery: Animals were surgically implanted with chronic electrodes for EEG and EMG recordings. Transducers for monitoring body temperature were also implanted in some animals.[4]

EEG/EMG Recording and Analysis

-

Acclimation: Following surgery, animals were allowed a recovery period and were acclimated to the recording chambers and tether system.[4]

-

Data Acquisition: EEG and EMG signals were continuously recorded for 24-hour periods following subcutaneous (s.c.) administration of this compound or vehicle.[4]

-

Sleep Stage Scoring: The recorded data was scored into distinct vigilance states: wakefulness, REM sleep, and SWS, typically in 15-second epochs.[4]

Experimental Workflow

Pharmacokinetics and Brain Penetration

Pharmacokinetic studies in rats demonstrated that this compound is extensively absorbed after oral administration.[4] Ex vivo autoradiography in mice confirmed that the compound readily penetrates the brain and achieves significant H₃ receptor occupancy at pharmacologically active doses.[4] The ED₅₀ for receptor occupancy was determined to be 0.13 mg/kg following subcutaneous administration in mice.[4]

Clinical Development and Future Directions

While the preclinical data for this compound are robust, public information on its clinical development for sleep-wake disorders is limited. A related compound, JNJ-17216498, also a histamine H₃ antagonist, was investigated in a Phase II clinical trial for the treatment of excessive daytime sleepiness in patients with narcolepsy (NCT00424931). The development of JNJ-17216498 was discontinued. The progression of this compound into later-stage clinical trials for narcolepsy or other disorders of hypersomnolence has not been publicly detailed.

Conclusion

This compound is a potent and selective histamine H₃ receptor antagonist with clear wake-promoting properties in preclinical models. Its mechanism of action, centered on the enhancement of histaminergic neurotransmission, provides a strong rationale for its potential therapeutic use in conditions of excessive daytime sleepiness. The comprehensive preclinical data package, including detailed electrophysiological characterization and pharmacokinetic profiling, establishes this compound as a significant tool for understanding the role of the histaminergic system in sleep-wake regulation and as a potential lead compound for the development of novel alertness-promoting agents. Further clinical investigation would be necessary to ascertain its efficacy and safety profile in human populations.

References

- 1. Enhanced histaminergic neurotransmission and sleep-wake alterations, a study in histamine H3-receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute wake-promoting actions of this compound, a novel, diamine-based H3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Profile of JNJ-5207852: A Histamine H3 Receptor Antagonist

This technical guide provides an in-depth overview of the preclinical research findings for JNJ-5207852, a potent and selective, non-imidazole histamine H3 receptor antagonist. The data herein summarizes its binding affinity, in vivo efficacy, and pharmacokinetic properties, offering valuable insights for researchers, scientists, and drug development professionals.

Core Compound Characteristics

This compound, with the chemical structure 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, has been identified as a high-affinity antagonist for the histamine H3 receptor.[1] It demonstrates selectivity for this receptor with negligible binding to other receptors, transporters, and ion channels at concentrations of 1 μM.[1] Preclinical studies indicate its potential as a wake-promoting agent.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Species | Receptor | Parameter | Value | Reference Compound (Thioperamide) |

| Human | Histamine H3 | pKi | 9.24 ± 0.21 | 7.40 ± 0.33 |

| Rat | Histamine H3 | pKi | 8.90 ± 0.17 | 8.40 ± 0.20 |

| Human | Histamine H3 | pKd | 8.69 | N/A |

| Rat | Histamine H3 | pKd | 8.84 | N/A |

Table 2: In Vivo Receptor Occupancy and Efficacy

| Species | Test | Parameter | Value | Administration Route |

| Mice | Ex Vivo Autoradiography | ED50 | 0.13 mg/kg | Subcutaneous (s.c.) |

| Mice & Rats | Sleep-Wake Study | Efficacious Dose Range | 1-10 mg/kg | Subcutaneous (s.c.) |

| Mice | Chronic Study | Daily Dose | 10 mg/kg | Intraperitoneal (i.p.) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

This assay determines the binding affinity of this compound to the histamine H3 receptor.

-

Membrane Preparation: Membranes are prepared from cells transiently expressing either the human or rat H3 receptor.[2]

-

Incubation: The cell membranes are incubated with increasing concentrations of radiolabeled this compound (e.g., ³H-JNJ-5207852) to determine saturation binding (pKd).[1] For competition assays (pKi), a fixed concentration of a known H3 receptor radioligand is used in the presence of varying concentrations of unlabeled this compound.[1]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to calculate the pKd and pKi values.

In Vitro Autoradiography

This technique is used to visualize the distribution of H3 receptors to which this compound binds in brain tissue.

-

Tissue Preparation: Brains from untreated animals are frozen and sliced into thin sections (e.g., 20 µm) using a cryostat. The sections are then thaw-mounted onto microscope slides.

-

Incubation: The brain slices are incubated with radiolabeled this compound (³H-JNJ-5207852).[1] To determine non-specific binding, a separate set of slices is incubated with the radioligand in the presence of a high concentration of an unlabeled H3 receptor ligand.

-

Washing: The slides are washed in buffer to remove unbound radioligand.

-

Exposure: The slides are apposed to a phosphor-sensitive imaging plate or film.

-

Imaging and Analysis: The imaging plate is scanned to create a digital image of the radioligand binding, revealing the anatomical distribution of the H3 receptors.

Ex Vivo Autoradiography for Receptor Occupancy

This method measures the degree to which this compound occupies H3 receptors in the brain after systemic administration.

-

Compound Administration: Animals are administered this compound or a vehicle control via a systemic route (e.g., subcutaneous).[1]

-

Tissue Collection: At a designated time point after administration, animals are euthanized, and their brains are rapidly removed and frozen.

-

Tissue Sectioning: The frozen brains are sectioned using a cryostat.

-

Radioligand Incubation: The brain sections are incubated with a radiolabeled H3 receptor ligand to label the receptors that are not occupied by this compound.

-

Washing, Exposure, and Analysis: The subsequent steps are similar to in vitro autoradiography. The difference in radioligand binding between the vehicle-treated and this compound-treated groups is used to calculate the percentage of receptor occupancy.

In Vivo Sleep-Wake Analysis in Rodents

This experiment evaluates the effect of this compound on the sleep-wake cycle.

-

Surgical Implantation: Rodents are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

-

Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers and tether system.

-

Compound Administration: this compound or vehicle is administered at the beginning of the light (inactive) phase.[1]

-

Data Recording: Continuous EEG and EMG data are recorded for a set period (e.g., 24 hours).

-

Data Analysis: The recorded data is scored into distinct sleep-wake states (wakefulness, REM sleep, and non-REM sleep) based on the EEG and EMG characteristics. The duration and transitions between these states are quantified and compared between the drug and vehicle groups.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and experimental procedures related to this compound preclinical research.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: Preclinical Research Workflow for this compound.

Caption: Logical Flow of this compound's Wake-Promoting Effect.

References

Methodological & Application

JNJ-5207852 In Vivo Experimental Protocols: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo experimental protocols for JNJ-5207852, a potent and selective histamine H3 receptor antagonist. The information is compiled to assist in the design and execution of preclinical studies evaluating the pharmacological effects of this compound.

This compound, also known as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine, is a non-imidazole compound that readily penetrates the brain.[1][2] It acts as a neutral antagonist at the H3 receptor, a mechanism that has been shown to promote wakefulness without causing hypermotility.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by blocking the histamine H3 receptor. As a neutral antagonist, it does not alter the receptor's basal activity but prevents the binding of the endogenous agonist, histamine. The H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, and its blockade leads to increased release of histamine and other neurotransmitters, contributing to a state of wakefulness.

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Species | pKi | Reference |

| Histamine H3 | Rat | 8.9 | [1][2] |

| Histamine H3 | Human | 9.24 | [1][2] |

Table 2: In Vivo Pharmacological Data

| Parameter | Species | Value | Route | Reference |

| ED50 (Receptor Occupancy) | Mice | 0.13 mg/kg | s.c. | [1][2] |

| Wake-promoting Dose | Rodents | 1-10 mg/kg | s.c. | [1][2][3] |

| No change in body weight | Mice | 10 mg/kg (daily for 4 weeks) | i.p. | [1][2] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Sex | Oral (30 mg/kg) | Intraperitoneal (10 mg/kg) | Reference |

| Tmax (h) | Male | 4.5 | - | [1] |

| Female | 4.0 | - | [1] | |

| Half-life (h) | Male | 14.6 | 13.2 | [1] |

| Female | 16.8 | 20.1 | [1] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Sleep-Wake Cycle Analysis in Rodents

This protocol is designed to assess the effects of this compound on sleep and wakefulness.

Caption: Experimental workflow for sleep-wake cycle analysis.

Materials:

-

This compound (hydrochloride or fumarate salt)[1]

-

Vehicle (e.g., sterile physiological saline)[1]

-

EEG/EMG recording system

-

Stereotaxic apparatus

Procedure:

-

Animal Surgery: Anesthetize animals and surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Recovery: Allow animals to recover for at least one week post-surgery.

-

Habituation: Habituate the animals to the recording cables and experimental chambers.

-

Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns.

-

Compound Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral). Doses ranging from 1 to 30 mg/kg have been reported to be effective.[1][3]

-

Post-Dose Recording: Immediately following administration, record EEG/EMG for another 24-hour period.

-

Data Analysis: Score the recordings into wakefulness, non-REM (NREM) sleep, and REM sleep. Analyze the time spent in each state and compare the effects of this compound to the vehicle control.

Locomotor Activity Assessment

This protocol evaluates the effect of this compound on spontaneous motor activity to assess potential hypermotility.

Materials:

-

This compound (fumarate salt)[1]

-

Vehicle (e.g., sterile physiological saline)[1]

-

Rodents (mice or rats)

-

Open-field activity chambers equipped with infrared beams

Procedure:

-

Habituation: Place the animals in the activity chambers for a period to allow them to acclimate to the new environment.

-

Compound Administration: Administer this compound or vehicle.

-

Data Collection: Immediately after injection, continuously monitor and record locomotor activity for a defined period.

-

Data Analysis: Quantify locomotor activity (e.g., total distance traveled, number of beam breaks) and compare the results between the this compound and vehicle-treated groups. Studies have shown that the wake-promoting effects of this compound are not associated with hypermotility.[1][2]

Ex Vivo Receptor Occupancy

This protocol determines the extent to which this compound binds to H3 receptors in the brain after systemic administration.

Materials:

-

This compound

-

Radiolabeled H3 receptor ligand (e.g., ³H-N-α-methylhistamine)

-

Rodents (mice)

-

Scintillation counter or autoradiography equipment

Procedure:

-

Compound Administration: Administer various doses of this compound subcutaneously.

-

Brain Tissue Collection: At a specified time point post-administration (e.g., 1 hour), euthanize the animals and rapidly excise the brains.

-

Tissue Preparation: Prepare brain slices for autoradiography.

-

Radioligand Incubation: Incubate the brain slices with a radiolabeled H3 receptor antagonist.

-

Quantification: Measure the amount of radioligand binding to determine the degree of receptor occupancy by this compound. The reported ED50 for receptor occupancy in mice is 0.13 mg/kg.[1]

Pharmacokinetic Studies

This protocol is designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Materials:

-

This compound (fumarate salt)[1]

-

Sprague-Dawley rats (male and female)[1]

-

Analytical equipment for quantifying drug concentration in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

-

Compound Administration: Administer this compound via oral (e.g., 30 mg/kg) and intraperitoneal (e.g., 10 mg/kg) routes.[1]

-

Sample Collection: Collect blood samples at various time points post-administration. Brain tissue can also be collected at the end of the study.

-

Sample Processing: Process blood samples to obtain plasma.

-

Concentration Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Tmax, half-life, and brain penetration. This compound is reported to be extensively absorbed after oral administration and reaches high levels in the brain.[1][2]

References

Application Notes and Protocols for JNJ-7706621 in Cell-Based Assays

Note: Initial searches for "JNJ-5207852" did not yield specific results. The following information is provided for the well-documented and structurally related dual Aurora and cyclin-dependent kinase inhibitor, JNJ-7706621 .